4-Amino-L-Fenilalanina

Descripción general

Descripción

4-Amino-L-fenilalanina: es un aminoácido aromático no proteinogénico con la fórmula molecular C9H12N2O2. Es un intermedio en la biosíntesis de cloranfenicol y pristinamicina I en ciertas especies de Streptomyces . Este compuesto es de gran interés debido a su amplia gama de aplicaciones en diversos campos, incluida la química, la biología, la medicina y la industria.

Aplicaciones Científicas De Investigación

Química: La 4-Amino-L-fenilalanina se utiliza como bloque de construcción en la síntesis de diversas moléculas complejas, incluidas biopoliimidas y otros polímeros .

Biología: En la investigación biológica, sirve como precursor para la biosíntesis de cloranfenicol y pristinamicina I, que son antibióticos importantes .

Medicina: El compuesto se investiga por sus posibles aplicaciones terapéuticas, incluida su función en la síntesis de nuevos agentes antimicrobianos .

Industria: La this compound se utiliza en la producción de bioplásticos de alto rendimiento y otros materiales con propiedades térmicas y mecánicas mejoradas .

Mecanismo De Acción

El mecanismo de acción de la 4-Amino-L-fenilalanina implica su incorporación a las vías metabólicas. Actúa como precursor en la biosíntesis de varios compuestos aromáticos. Las enzimas involucradas en estas vías catalizan la conversión de la this compound en otras moléculas bioactivas, como el cloranfenicol . Los objetivos moleculares y las vías incluyen la vía del shikimato y la vía de los fenilpropanoides .

Análisis Bioquímico

Biochemical Properties

4-Amino-L-Phenylalanine interacts with various enzymes, proteins, and other biomolecules. It is involved in the shikimate pathway, where the chorismate metabolic intermediate is converted into 4-aminophenylpyruvate (4APP) in a three-step enzymatic reaction . This process involves key enzymes such as phenylalanine ammonia-lyases (PAL1, -2, and -3) and Cinnamate 4-Hydroxlase (C4H) .

Cellular Effects

4-Amino-L-Phenylalanine has significant effects on various types of cells and cellular processes. For instance, in Escherichia coli, it has been shown to increase flux in both the pentose phosphate and shikimate pathways, resulting in higher yields . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 4-Amino-L-Phenylalanine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a precursor for tyrosine, the monoamine neurotransmitters dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline), and the biological pigment melanin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-L-Phenylalanine change over time. For instance, in a study involving Escherichia coli, 4-Amino-L-Phenylalanine production from glucose increased over three-fold compared to the parent strain . This was due to the disruption of biosynthetic pathways that produce either acetate or lactate as by-products .

Metabolic Pathways

4-Amino-L-Phenylalanine is involved in several metabolic pathways. It is a metabolic intermediate in the biosynthesis of chloramphenicol and pristinamycin I . In the biosynthesis process, the chorismate metabolic intermediate in the shikimate pathway is converted into 4-aminophenylpyruvate (4APP) in a three-step enzymatic reaction .

Subcellular Localization

The subcellular localization of 4-Amino-L-Phenylalanine can influence its activity or function. For instance, the SbPAL2, SbPAL3, and SbC4H proteins, which are involved in the phenylpropanoid pathway for the synthesis of flavones, localize to the endoplasmic reticulum . Specific information on the subcellular localization of 4-Amino-L-Phenylalanine is currently limited.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La 4-Amino-L-fenilalanina se puede sintetizar mediante ingeniería metabólica de Escherichia coli. . Estas enzimas facilitan la conversión de glicerol a this compound bajo condiciones específicas.

Métodos de producción industrial: En entornos industriales, la this compound se produce utilizando cepas recombinantes de Escherichia coli. Estas cepas están diseñadas para optimizar el flujo a través de la vía del shikimato, mejorando el rendimiento de la this compound a partir de biomasa lignocelulósica . El proceso implica fermentación en lote alimentado, donde las cepas modificadas se cultivan en presencia de glucosa o hidrolizados enzimáticos de materia prima lignocelulósica .

Análisis De Reacciones Químicas

Tipos de reacciones: La 4-Amino-L-fenilalanina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede convertir el grupo amino en un grupo nitro.

Reducción: El grupo nitro se puede reducir de nuevo a un grupo amino.

Sustitución: El grupo amino se puede sustituir por otros grupos funcionales en condiciones específicas.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar reactivos como permanganato de potasio o peróxido de hidrógeno.

Reducción: Los reactivos como borohidruro de sodio o la hidrogenación catalítica se utilizan comúnmente.

Sustitución: Se pueden utilizar varios electrófilos en presencia de catalizadores o en condiciones ácidas/básicas.

Productos principales:

Oxidación: 4-Nitro-L-fenilalanina.

Reducción: this compound.

Sustitución: Derivados con diferentes grupos funcionales que reemplazan al grupo amino.

Comparación Con Compuestos Similares

Compuestos similares:

L-fenilalanina: Un aminoácido proteinogénico con una estructura similar pero carece del grupo amino en la posición para.

4-Nitro-L-fenilalanina: Una forma oxidada de la 4-Amino-L-fenilalanina.

4-Yodo-L-fenilalanina: Un derivado halogenado con un átomo de yodo en la posición para.

Singularidad: La this compound es única debido a su naturaleza no proteinogénica y su función como intermedio en la biosíntesis de antibióticos. Su capacidad para sufrir diversas modificaciones químicas la convierte en un compuesto versátil para la investigación y las aplicaciones industriales .

Actividad Biológica

4-Amino-L-phenylalanine (4-A-Phe) is an amino acid derivative of phenylalanine, notable for its biological activities and potential therapeutic applications. This article explores the biological activity of 4-A-Phe, focusing on its enzymatic functions, interactions with biological systems, and implications in various fields such as pharmacology and plant biology.

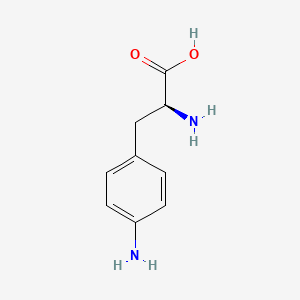

4-Amino-L-phenylalanine has the following chemical structure:

- Chemical Formula : C₉H₁₂N₂O₂

- Molecular Weight : 168.2 g/mol

- SMILES Notation : NC(CC1=CC=CC=C1)C(=O)O

This compound is characterized by the presence of an amino group at the para position relative to the phenolic hydroxyl group, which influences its reactivity and interaction with biological systems.

Enzymatic Functions

4-A-Phe plays a significant role in various enzymatic pathways. One prominent example is its involvement in the biosynthesis of phenylpropanoids. In studies involving Piper tuberculatum and Piper arboreum, 4-A-Phe was shown to be a precursor in the conversion of L-phenylalanine to cinnamic acid via phenylalanine ammonia lyase (PAL). This pathway is crucial for producing secondary metabolites that have significant ecological and therapeutic roles .

Interaction with Transport Proteins

Recent research has highlighted the interaction of 4-A-Phe analogs with large neutral amino acid transporters (LATs). Studies demonstrate that certain structural modifications of phenylalanine derivatives enhance their selectivity for LAT1, which is pivotal for drug delivery across the blood-brain barrier (BBB). The selectivity and transport efficiency of these compounds can be quantitatively analyzed using Michaelis-Menten kinetics, providing insights into their potential as therapeutic agents .

Study on Melatonin Biosynthesis

A study investigated the role of bacterial phenylalanine 4-hydroxylase (PAH) in Pseudomonas fluorescens, where it was found that PAH catalyzes the conversion of L-phenylalanine to L-tyrosine, subsequently influencing melatonin production. The deletion of PAH significantly reduced melatonin levels and plant resistance to abiotic stressors, indicating a vital role for 4-A-Phe in stress response mechanisms in plants .

Phenylpropanoid Pathway Research

In another experimental study, researchers demonstrated that feeding L-[UL-14C]-phenylalanine to Piper species resulted in the incorporation of radioactivity into various piperamide structures. This finding underscores the importance of 4-A-Phe in synthesizing biologically active compounds that contribute to plant defense mechanisms and potential pharmacological applications .

Data Tables

The following tables summarize key findings related to the biological activity of 4-Amino-L-Phenylalanine:

| Study | Findings | Relevance |

|---|---|---|

| Hsieh et al. (2011) | Demonstrated incorporation into piperamide structures | Indicates role in secondary metabolite biosynthesis |

| Kino et al. (2009) | PAH activity linked to melatonin production | Highlights its role in stress response |

| Recent LAT studies | Enhanced LAT1 selectivity with analogs | Potential for drug delivery across BBB |

Propiedades

IUPAC Name |

(2S)-2-amino-3-(4-aminophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUHFUGDYMFHEI-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178828 | |

| Record name | 4-Aminophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943-80-6, 2410-24-4 | |

| Record name | 4-Amino-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002410244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-L-phenylalanine hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1567B560CH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.